molecular formula C9H8ClN3O2 B14165953 1-(2-Chlorophenyl)-2-methyl-1,2,4-triazolidine-3,5-dione CAS No. 34873-92-2

1-(2-Chlorophenyl)-2-methyl-1,2,4-triazolidine-3,5-dione

Cat. No.: B14165953
CAS No.: 34873-92-2
M. Wt: 225.63 g/mol
InChI Key: DXTPWBBSIQJYPX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-methyl-1,2,4-triazolidine-3,5-dione is a chemical compound that belongs to the class of triazolidine diones This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms The 2-chlorophenyl group is attached to one of the nitrogen atoms, and a methyl group is attached to one of the carbon atoms in the ring

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)-2-methyl-1,2,4-triazolidine-3,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzoyl chloride with methylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the desired triazolidine dione. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-2-methyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form the corresponding triazolidine dione oxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding triazolidine dione alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorophenyl group is replaced by other nucleophiles, such as amines or thiols, to form various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease processes. This makes it a candidate for drug development and therapeutic applications.

    Medicine: Research has indicated that the compound may possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-methyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to a decrease in the production of pro-inflammatory mediators, resulting in anti-inflammatory effects. Additionally, the compound may modulate signaling pathways involved in pain perception, contributing to its analgesic properties.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-2-methyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:

    This compound: This compound shares a similar triazolidine dione structure but with different substituents on the phenyl ring.

    This compound: This compound has a similar triazolidine dione core but with variations in the substituents on the nitrogen and carbon atoms.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

34873-92-2

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-methyl-1,2,4-triazolidine-3,5-dione

InChI

InChI=1S/C9H8ClN3O2/c1-12-8(14)11-9(15)13(12)7-5-3-2-4-6(7)10/h2-5H,1H3,(H,11,14,15)

InChI Key

DXTPWBBSIQJYPX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC(=O)N1C2=CC=CC=C2Cl

Origin of Product

United States

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